Lipophilicity: 10-Fold Lower LogP Versus the Des-Pyridyl Analog
The presence of the pyridin-3-yl group in the target compound significantly reduces lipophilicity compared to the unsubstituted 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate scaffold. The target compound exhibits a predicted LogP of 0.16, whereas the des-pyridyl analog (CAS 268550-48-7) has a predicted LogP of 1.79 .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.16 |
| Comparator Or Baseline | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 268550-48-7): LogP = 1.79 |
| Quantified Difference | 10.2-fold lower LogP (ΔLogP = -1.63) |
| Conditions | ACD/Labs or equivalent predicted LogP; values from ChemSrc entries for CAS 876592-69-7 and CAS 268550-48-7 |
Why This Matters
A LogP of 0.16 falls closer to the optimal range for CNS drug candidates (LogP 1-3), whereas the des-pyridyl analog may be too lipophilic, influencing solvent selection and downstream product profiles.
